2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
Description
The compound (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate (CAS: 247068-85-5) is a chiral epoxide-containing molecule synthesized as a trifluoroacetic acid (TFA) salt. Its molecular formula is C₁₁H₁₈F₃NO₄, with a molecular weight of 285.26 g/mol . The stereochemistry is critical: the amino group adopts an (S) -configuration, while the epoxide (oxirane) ring has an (R) -configuration . This compound serves as a key intermediate in synthesizing carfilzomib, a proteasome inhibitor used in multiple myeloma treatment .
Properties
Molecular Formula |
C11H18F3NO4 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m0./s1 |
InChI Key |
OWGGQBZQMQMPBI-ABKGKFHGSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection
The primary amine in the starting material, (S)-2-amino-4-methylpentan-1-ol, is protected using a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent steps.
Reaction Conditions
- Reagent : Di-tert-butyl dicarbonate (Boc₂O)
- Base : Triethylamine (TEA)
- Solvent : Tetrahydrofuran (THF)
- Yield : 92–95%
Mechanism : The Boc group forms a stable carbamate, shielding the amine from electrophilic attack during epoxidation.
Epoxidation Using Manganese Catalysts
The protected allylic alcohol undergoes epoxidation to construct the oxirane ring. A manganese-based catalyst enables high enantiomeric excess (ee).
Catalyst System
- Catalyst : Mn(III) salen complex (prepared in situ from Mn(OAc)₃ and chiral salen ligand)
- Oxidant : Hydrogen peroxide (H₂O₂)
- Additive : Morpholine (accelerates reaction kinetics)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C
- Yield : 85–88%
Table 1: Epoxidation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Maximizes ee (98%) |
| H₂O₂ Concentration | 30% w/w | Prevents overoxidation |
| Reaction Time | 6–8 hours | Balances conversion and side reactions |
Deprotection and Cyclization
The Boc group is removed under acidic conditions, followed by spontaneous cyclization to form the target ketone.
Conditions
- Acid : Trifluoroacetic acid (TFA)
- Solvent : DCM/water biphasic system
- Workup : Neutralization with NaHCO₃, extraction, and crystallization
- Yield : 90–93%
Key Insight : The stereochemistry at the oxirane ring (2S configuration) is preserved due to the chiral Mn catalyst.
Trifluoroacetate Salt Formation
The free base is treated with excess TFA to improve solubility and stability for pharmaceutical applications.
Procedure
- Molar Ratio : 1:1.2 (compound:TFA)
- Solvent : Ethyl acetate
- Isolation : Vacuum filtration after precipitation
- Purity : >99% by HPLC
Comparative Analysis of Methodologies
Table 2: Alternative Epoxidation Catalysts
| Catalyst | ee (%) | Yield (%) | Drawbacks |
|---|---|---|---|
| Mn(III) salen | 98 | 85–88 | Cost of chiral ligand |
| VO(acac)₂ | 82 | 75 | Lower stereoselectivity |
| Ti(OiPr)₄ | 90 | 80 | Moisture sensitivity |
The Mn-based system remains superior for industrial-scale synthesis due to its reproducibility and compliance with ICH guidelines.
Industrial-Scale Production Considerations
- Catalyst Recycling : Mn residues are removed via chelation resins, reducing waste.
- Continuous Flow Reactors : Implemented for the epoxidation step to enhance heat transfer and safety.
- Crystallization : The final salt is purified using antisolvent (hexane) addition, achieving >99.5% purity.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the synthesis of proteasome inhibitors like Carfilzomib, which are used in the treatment of multiple myeloma.
Industry: Employed in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for Carfilzomib, it contributes to the inhibition of proteasomes, which are responsible for degrading unwanted proteins in cells. This inhibition leads to the accumulation of proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Physical Properties :
- Storage : Requires storage at -20°C in neat form .
- Purity : Commercially available at ≥95–98% purity (HPLC) .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s activity depends on stereochemistry. Minor changes in configuration drastically alter pharmacological properties:
Key Findings :
- The (R)-epoxide configuration in the target compound enhances proteasome binding compared to (S)-epoxide analogs .
- Inversion of the amino group to (R) (as in ’s compound) results in >90% loss of activity .
Structural Analogs and Derivatives
tert-Butyl Carbamate-Protected Analog
Hydrochloride Salts
- Example: (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (CAS: 132605-95-9).
- Key Difference : Hydrochloride salts exhibit lower stability under lyophilization compared to TFA salts .
Physicochemical Properties
Notes:
Biological Activity
The compound 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one; 2,2,2-trifluoroacetic acid (CAS Number: 247068-84-4) is a significant intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of proteasome inhibitors like Carfilzomib. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 171.24 g/mol . The compound has predicted physical properties including a boiling point of 243.1 ± 35.0 °C and a pKa of 7.59 ± 0.42 .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological pathways:
- Proteasome Inhibition : As an intermediate in Carfilzomib synthesis, it plays a role in inhibiting the proteasome, leading to increased apoptosis in cancer cells, particularly in multiple myeloma .
- Cell Cycle Regulation : Research indicates that compounds with similar structures may affect cell cycle progression by modulating key regulatory proteins involved in cell division and survival .
- Neuronal Signaling : The presence of amino groups suggests potential interactions with neurotransmitter systems, which could influence neuronal signaling pathways .
Biological Studies and Findings
Several studies have investigated the biological activity of this compound and its analogs:
Case Study 1: Carfilzomib Efficacy
A study by Fostier et al. (2012) demonstrated that the proteasome inhibitor Carfilzomib significantly improved survival rates in patients with relapsed multiple myeloma. The intermediate compound's ability to inhibit proteasomal activity was pivotal in these findings .
Case Study 2: Structure-Activity Relationship
Research by Geurink et al. (2013) explored the structure-activity relationship of similar compounds, revealing that modifications to the oxirane ring can enhance or diminish proteasome inhibition and cytotoxicity against cancer cells .
Data Table: Biological Activity Overview
| Biological Activity | Description | Reference |
|---|---|---|
| Proteasome Inhibition | Inhibits proteasomal degradation leading to apoptosis in cancer cells | Fostier et al., 2012 |
| Cell Cycle Regulation | Modulates proteins involved in cell cycle checkpoints | Geurink et al., 2013 |
| Neuronal Signaling | Potential interactions with neurotransmitter pathways | MedChemExpress, 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
